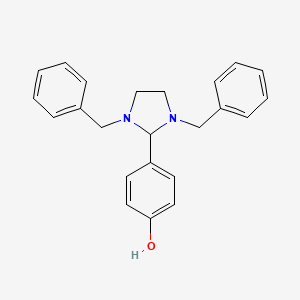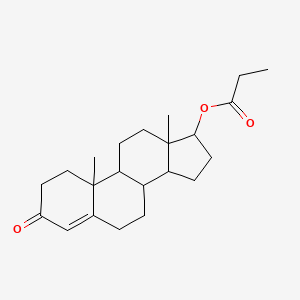![molecular formula C28H19N3O6S B11689790 N-(4-methoxyphenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11689790.png)
N-(4-methoxyphenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-metoxifenil)-2-{4-[(4-nitrofenil)sulfánil]fenil}-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxamida es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo un grupo metoxifenil, un grupo nitrofenil y una estructura de dioxo-dihidro-isoindol carboxamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-metoxifenil)-2-{4-[(4-nitrofenil)sulfánil]fenil}-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxamida normalmente implica reacciones orgánicas de múltiples pasosLas condiciones de reacción a menudo requieren el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores como el paladio para las reacciones de acoplamiento .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-metoxifenil)-2-{4-[(4-nitrofenil)sulfánil]fenil}-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitrofenil puede oxidarse para formar derivados nitro.
Reducción: El grupo nitro puede reducirse a un grupo amino en condiciones apropiadas.
Sustitución: El grupo metoxilo puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el gas hidrógeno en presencia de un catalizador de paladio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la reducción del grupo nitro produce un derivado amino, mientras que la sustitución del grupo metoxilo puede producir diversos derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
N-(4-metoxifenil)-2-{4-[(4-nitrofenil)sulfánil]fenil}-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto le permite interactuar con macromoléculas biológicas, convirtiéndolo en un candidato para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo por el cual N-(4-metoxifenil)-2-{4-[(4-nitrofenil)sulfánil]fenil}-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxamida ejerce sus efectos implica su interacción con dianas moleculares como enzimas o receptores. Los grupos funcionales del compuesto le permiten formar enlaces de hidrógeno y otras interacciones con las moléculas diana, modulando su actividad. Las vías específicas implicadas pueden incluir la inhibición de la actividad enzimática o la interferencia con las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-metoxifenil)-2-{4-[(4-aminofenil)sulfánil]fenil}-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxamida
- N-(4-metoxifenil)-2-{4-[(4-hidroxifenil)sulfánil]fenil}-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxamida
Singularidad
N-(4-metoxifenil)-2-{4-[(4-nitrofenil)sulfánil]fenil}-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxamida es única debido a la presencia de ambos grupos metoxilo y nitrofenilo, que confieren propiedades electrónicas y estéricas distintas. Estas propiedades influyen en la reactividad del compuesto y sus interacciones con otras moléculas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C28H19N3O6S |
|---|---|
Peso molecular |
525.5 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C28H19N3O6S/c1-37-21-9-3-18(4-10-21)29-26(32)17-2-15-24-25(16-17)28(34)30(27(24)33)19-5-11-22(12-6-19)38-23-13-7-20(8-14-23)31(35)36/h2-16H,1H3,(H,29,32) |
Clave InChI |
VXMKHRLIJQHPLX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B11689709.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11689715.png)
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11689720.png)
![2-bromo-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11689727.png)


![N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11689736.png)

![(4Z)-1-(4-bromophenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11689747.png)
![Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11689748.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11689766.png)
![1-[4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11689778.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B11689793.png)
![(5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689795.png)
